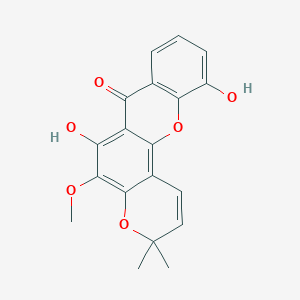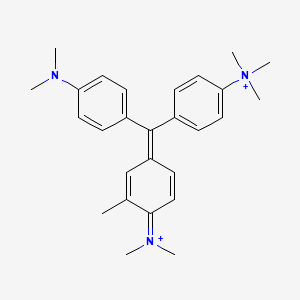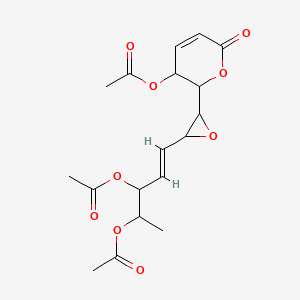
methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate is a natural product found in Grindelia camporum, Aster bellidiastrum, and other organisms with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has highlighted the antimicrobial properties of certain polyacetylenes found in Bellis perennis (common daisy), including methyl deca-4,6-diynoate. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential applications in antimicrobial treatments (Avato et al., 1997).
Molluscicidal and Antifungal Properties
The steam-distilled fraction of Erigeron speciosus, containing methyl 2Z, 8Z-deca-2,8-diene-4,6-diynoate, demonstrated both molluscicidal and antifungal activities. This suggests its potential use in controlling harmful snails and fungal pathogens in agricultural settings (Meepagala et al., 2002).
Natural Pest Control
Studies have shown the efficacy of methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate as a natural antifeedant and toxic agent to certain insects like the Colorado potato beetle. This compound's presence in plants like Chrysothamnus nauseosus highlights its role in natural pest control mechanisms (Rose et al., 1980).
Antibiotic Effects on Insects
Research on C10–C12 fatty acid esters, including this compound, has revealed their antibiotic effects on insects like the pink bollworm and tobacco budworm. This compound showed significant lethal effects at low concentrations, suggesting its potential use in insect control (Binder et al., 1979).
Synthesis and Chemical Studies
There have been various studies focused on the synthesis and structural analysis of this compound and its derivatives. These studies contribute to the understanding of its chemical properties and potential applications in synthetic chemistry (Kobayashi et al., 1976).
Propriétés
Numéro CAS |
928-36-9 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9- |
Clé InChI |
GXPDZHWFJLUFGY-RTAKVZRXSA-N |
SMILES isomérique |
C/C=C\C#CC#C/C=C\C(=O)OC |
SMILES |
CC=CC#CC#CC=CC(=O)OC |
SMILES canonique |
CC=CC#CC#CC=CC(=O)OC |
Synonymes |
(2Z,8Z)-matricaria acid methyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




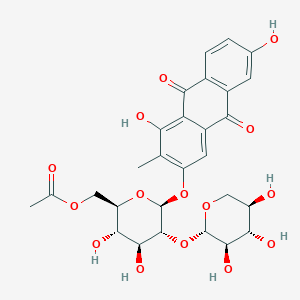
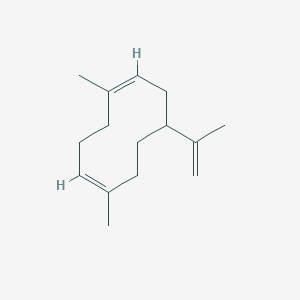

![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)
![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)


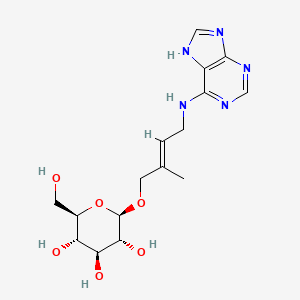
![(11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B1235995.png)
![(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B1235996.png)
